molecular formula C22H25N5O5 B2705735 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1021042-02-3

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2705735
CAS No.: 1021042-02-3
M. Wt: 439.472
InChI Key: VLARCQWOLGGVFG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidine ring substituted with methoxy and methyl groups at the 6- and 2-positions, respectively, and a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-13-23-19(12-20(24-13)31-4)25-14-6-8-15(9-7-14)26-22(28)27-16-10-17(29-2)21(32-5)18(11-16)30-3/h6-12H,1-5H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARCQWOLGGVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Amination of the Phenyl Ring: The phenyl ring is aminated using a suitable amine, such as aniline, in the presence of a catalyst like palladium on carbon (Pd/C).

    Coupling Reaction: The aminated phenyl ring is then coupled with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution Reagents: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions at the molecular level.

    Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Urea Derivatives

Urea derivatives with substituted phenyl groups exhibit varied biological activities depending on substituent patterns:

Compound Name Substituents/R-Groups Key Features/Activity Reference
Target Compound 6-Methoxy-2-methylpyrimidin-4-yl; 3,4,5-trimethoxyphenyl Potential kinase/tubulin inhibition
1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f) 2,4-Difluorophenyl; pyridin-3-yl Antiproliferative activity (cell line unspecified)
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) 4-Methoxyphenyl; pyridin-3-yl Enhanced solubility vs. 5f
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea Benzofuran-piperidine hybrid Increased steric bulk; unconfirmed activity
1-(4-Chlorophenyl)-3-(2-phenoxyphenyl)urea 4-Chlorophenyl; 2-phenoxyphenyl Likely improved metabolic stability

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 2,4-difluoro in 5f ) may enhance target binding but reduce solubility, whereas methoxy groups (e.g., 5g ) improve solubility but may reduce potency .
Heterocyclic Compounds with 3,4,5-Trimethoxyphenyl Moieties

Non-urea compounds with the 3,4,5-trimethoxyphenyl group highlight structural diversity in drug design:

Compound Name Core Structure Activity/Notes Reference
4-(3-((tert-Butyldimethylsilyl)oxy)-4-methoxyphenyl)-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (14) Azetidin-2-one (β-lactam) Tubulin polymerization inhibition; thiophene enhances π-stacking
3-(Arylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole Synthesized via oxidative sulfonylation; unconfirmed bioactivity

Key Observations :

  • Core Flexibility: Azetidin-2-one derivatives (e.g., 14) demonstrate that non-urea scaffolds can retain tubulin-targeting activity, suggesting the 3,4,5-trimethoxyphenyl group is a critical pharmacophore .
  • Synthetic Accessibility : Triazole derivatives (e.g., ) require fewer synthetic steps than urea analogs but may lack hydrogen-bonding capacity .
Substituent Effects on Activity
  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in the target compound) improve water solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 5f ) .
  • Pyrimidine vs.

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a pyrimidine ring, an aniline derivative, and a urea moiety. Its molecular formula is C21H24N4O5C_{21}H_{24}N_{4}O_{5} with a molecular weight of approximately 428.51 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and amino groups facilitate binding to target sites, potentially inhibiting enzymatic activity involved in various cellular processes.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of similar compounds derived from the diaryl urea class against various cancer cell lines. For instance, derivatives exhibiting significant inhibition against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines have been reported.

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibHCT-1162.25 ± 0.71

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. The structural features allow it to act as an inhibitor for various kinases and other enzymes critical in cancer progression and other diseases.

Case Studies

  • Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their effects on cancer cell lines using the MTT assay. The results indicated that modifications on the pyrimidine ring significantly influenced their biological activity, with some derivatives showing comparable efficacy to established chemotherapeutics like Sorafenib .
  • Mechanistic Insights : Molecular docking studies have suggested that the urea moiety forms hydrogen bonds with active site residues in target enzymes, enhancing binding affinity and specificity . This insight is crucial for optimizing the design of more potent derivatives.

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